3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Overview
Description
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl is an organic compound with the molecular formula C36H26N2. It is known for its unique structural properties and is widely used in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Scientific Research Applications
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that mcbp is used in the field of organic light-emitting diodes (oleds) as a host material . The targets could be the electronic structures within the OLEDs where MCBP plays a role in the emission of light.
Mode of Action
MCBP interacts with its targets by facilitating the transport of electrons and holes within the OLED structure . This interaction results in the emission of light, a process that is enhanced by the unique molecular structure of MCBP.
Biochemical Pathways
It helps in the efficient transfer of energy, leading to high-efficiency light emission .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) are typically used to describe the disposition of a pharmaceutical compound within an organismIn terms of its physical properties, mcbp is a solid substance with a molecular weight of 5607 g/mol and a melting point of 275 °C .
Result of Action
The result of MCBP’s action within an OLED is the efficient emission of light. The compound’s unique structure allows for the effective transport of electrons and holes, leading to high-efficiency light emission .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl typically involves the reaction of 3,3’-dibromo-1,1’-biphenyl with 9H-carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(9H-carbazol-9-yl)benzene: Another compound with similar structural properties used in OLEDs.
3,5-Di(9H-carbazol-9-yl)tetraphenylsilane: Known for its high efficiency in blue OLEDs.
Uniqueness
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl stands out due to its unique combination of thermal stability, photophysical properties, and efficient charge transport. These characteristics make it highly suitable for advanced electronic applications, particularly in the field of OLEDs .
Properties
IUPAC Name |
9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJEEMTGWMJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342638-54-4 | |
Record name | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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